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Compound of Interest

Compound Name: 3,3-Dimethyl-1-indanone

Cat. No.: B145499 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 3,3-Dimethyl-1-
indanone, a valuable intermediate in organic synthesis. The information presented is intended

for researchers, scientists, and professionals in drug development, offering a detailed analysis

of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Data Presentation
The spectroscopic data for 3,3-Dimethyl-1-indanone is summarized in the tables below. This

includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, providing a complete spectral

fingerprint of the molecule.

Nuclear Magnetic Resonance (NMR) Data
¹H NMR (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.68 d 1H Ar-H

7.52 t 1H Ar-H

7.35 t 1H Ar-H

7.28 d 1H Ar-H

2.62 s 2H -CH₂-

1.35 s 6H -C(CH₃)₂

Note: Data is predicted and should be confirmed with experimental results.

¹³C NMR (in CDCl₃)

Chemical Shift (δ) ppm Assignment

205.0 (Predicted) C=O (C1)

153.0 (Predicted) Ar-C (C7a)

135.0 (Predicted) Ar-C (C3a)

134.5 (Predicted) Ar-CH

127.5 (Predicted) Ar-CH

124.0 (Predicted) Ar-CH

123.5 (Predicted) Ar-CH

52.0 (Predicted) -CH₂- (C2)

42.0 (Predicted) -C(CH₃)₂ (C3)

25.0 (Predicted) -C(CH₃)₂

Note: An experimental ¹³C NMR spectrum in CDCl₃ has been reported.[1] Predicted values are

provided for reference.
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Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group Assignment

~3050 Aromatic C-H Stretch

~2970 Aliphatic C-H Stretch

~1710 Carbonyl (C=O) Stretch

~1600, ~1480 Aromatic C=C Stretch

Mass Spectrometry (GC-MS) Data[1]
m/z Proposed Fragment

160 [M]⁺ (Molecular Ion)

145 [M - CH₃]⁺

117 [M - CH₃ - CO]⁺

115 [C₉H₇]⁺ (Indenyl Cation)

Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of 3,3-Dimethyl-1-indanone (typically 5-10 mg) is dissolved in approximately 0.6-0.7

mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an

internal standard. The solution is then transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR

spectra are recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

For ¹H NMR, the spectral width is typically set from 0 to 10 ppm, and for ¹³C NMR, from 0 to

220 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum of 3,3-Dimethyl-1-indanone, which is a liquid at room temperature, is

obtained using the thin-film method. A drop of the neat liquid is placed between two sodium
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chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded

using an FT-IR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background

spectrum of the clean salt plates is recorded prior to the sample analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)
A dilute solution of 3,3-Dimethyl-1-indanone is prepared in a volatile organic solvent such as

dichloromethane or ethyl acetate. The analysis is performed on a GC-MS system equipped

with a capillary column (e.g., a 30 m x 0.25 mm column with a 0.25 µm film thickness). The

oven temperature is programmed to ramp from an initial temperature (e.g., 50 °C) to a final

temperature (e.g., 250 °C) to ensure proper separation. The mass spectrometer is operated in

electron ionization (EI) mode at 70 eV, scanning a mass-to-charge (m/z) range of

approximately 40-400 amu.

Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 3,3-Dimethyl-1-indanone.
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Spectroscopic Analysis Workflow for 3,3-Dimethyl-1-indanone

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Structure Elucidation

3,3-Dimethyl-1-indanone
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NMR Spectrometer
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Chemical Shifts
Multiplicities

Coupling Constants

Vibrational Frequencies
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Mass-to-Charge Ratios (m/z)
Fragmentation Pattern

Final Structure Confirmation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Dimethyl-1-indanone
https://pubchem.ncbi.nlm.nih.gov/compound/3_3-Dimethyl-1-indanone
https://www.benchchem.com/product/b145499#spectroscopic-data-of-3-3-dimethyl-1-indanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b145499#spectroscopic-data-of-3-3-dimethyl-1-indanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b145499#spectroscopic-data-of-3-3-dimethyl-1-indanone-nmr-ir-mass-spec
https://www.benchchem.com/product/b145499#spectroscopic-data-of-3-3-dimethyl-1-indanone-nmr-ir-mass-spec
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b145499?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b145499?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

